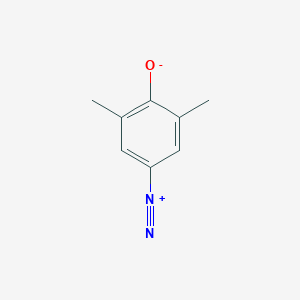![molecular formula C10H9N3O3 B14742236 [(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile CAS No. 3201-36-3](/img/structure/B14742236.png)
[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile is a chemical compound that features a benzodioxole ring, a nitroso group, and an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile typically involves the reaction of 1,3-benzodioxole derivatives with nitroso compounds under specific conditions. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of [(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile involves its interaction with various molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can result in the modulation of biological pathways and the induction of specific cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different functional groups.
Nitroso compounds: Compounds containing nitroso groups with different substituents.
Acetonitrile derivatives: Compounds with acetonitrile moieties and varying substituents.
Uniqueness
[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile is unique due to the combination of its benzodioxole ring, nitroso group, and acetonitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Número CAS |
3201-36-3 |
|---|---|
Fórmula molecular |
C10H9N3O3 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-N-(cyanomethyl)nitrous amide |
InChI |
InChI=1S/C10H9N3O3/c11-3-4-13(12-14)6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,4,6-7H2 |
Clave InChI |
XGXNDJIWRNZDBX-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CN(CC#N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


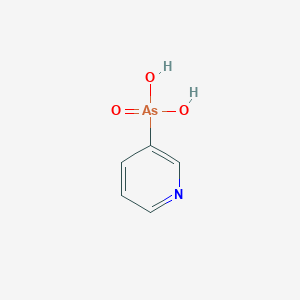
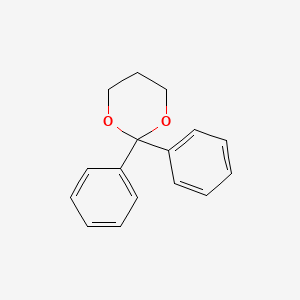

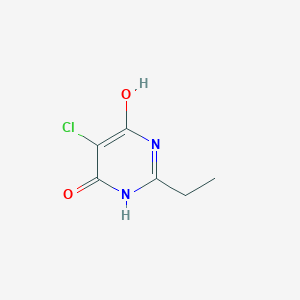
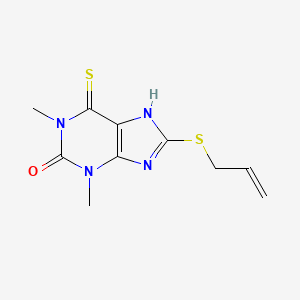




![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
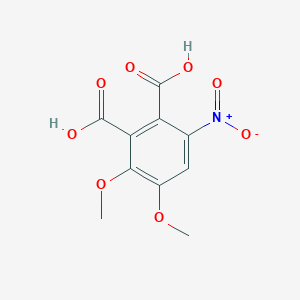
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
